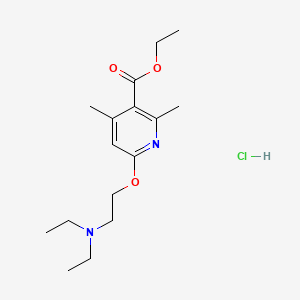
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a nicotinic acid core modified with diethylaminoethoxy and dimethyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride typically involves multiple steps, starting with the preparation of the nicotinic acid derivative. The diethylaminoethoxy group is introduced through a nucleophilic substitution reaction, while the dimethyl groups are added via alkylation reactions. The final step involves esterification with ethyl alcohol and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group allows it to interact with cellular receptors, potentially modulating signaling pathways and influencing cellular responses. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter release and receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic acid derivatives: Other compounds with similar nicotinic acid cores but different substituents.
Diethylaminoethoxy compounds: Molecules with the diethylaminoethoxy group but different core structures.
Dimethyl-substituted compounds: Compounds with dimethyl groups but different functional groups.
Uniqueness
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
75348-37-7 |
|---|---|
Formule moléculaire |
C16H27ClN2O3 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
ethyl 6-[2-(diethylamino)ethoxy]-2,4-dimethylpyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-6-18(7-2)9-10-21-14-11-12(4)15(13(5)17-14)16(19)20-8-3;/h11H,6-10H2,1-5H3;1H |
Clé InChI |
YZFHJRXAUZNALA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=NC(=C(C(=C1)C)C(=O)OCC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


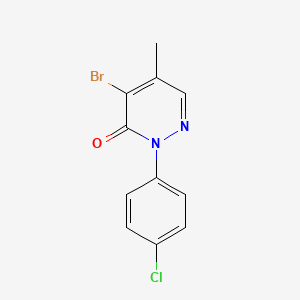
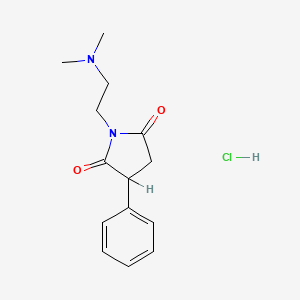
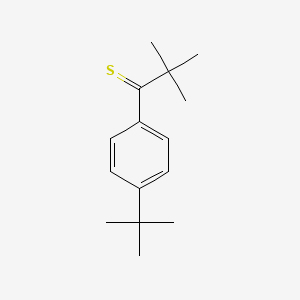
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
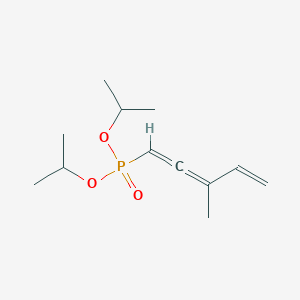
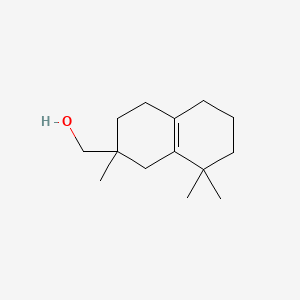
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
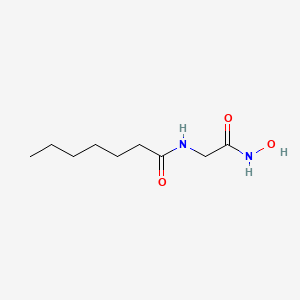

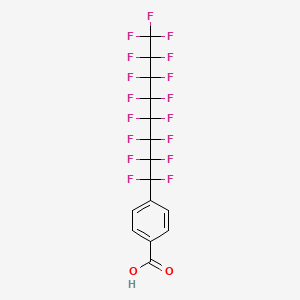
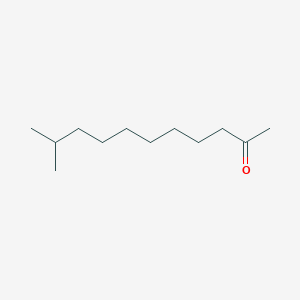

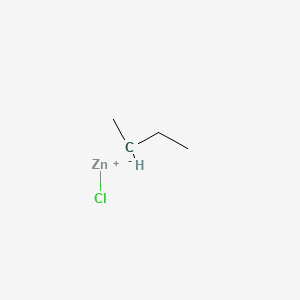
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
